2-(5-Bromothiophen-2-Yl)-1,3-Dioxolane
Overview
Description
2-(5-Bromothiophen-2-Yl)-1,3-Dioxolane is a heterocyclic compound that features a bromine-substituted thiophene ring fused with a 1,3-dioxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromothiophen-2-Yl)-1,3-Dioxolane typically involves the bromination of thiophene followed by the formation of the dioxolane ring. One common method is the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 5-bromothiophene is then reacted with ethylene glycol in the presence of an acid catalyst to form the 1,3-dioxolane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromothiophen-2-Yl)-1,3-Dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of thiolanes.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-(5-aminothiophen-2-yl)-1,3-dioxolane, while oxidation can produce this compound sulfoxide.
Scientific Research Applications
2-(5-Bromothiophen-2-Yl)-1,3-Dioxolane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug discovery, particularly in the design of molecules with potential anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: It is used in the development of organic semiconductors and other advanced materials due to its electronic properties.
Mechanism of Action
The mechanism of action of 2-(5-Bromothiophen-2-Yl)-1,3-Dioxolane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the dioxolane ring can influence the compound’s binding affinity and selectivity for these targets. In materials science, its electronic properties can affect the performance of organic semiconductors and other devices.
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromothiophen-2-yl)acetonitrile: Similar in structure but with a nitrile group instead of a dioxolane ring.
2-(5-Bromothiophen-2-yl)-5-substituted-1,3,4-oxadiazoles: These compounds feature an oxadiazole ring, offering different chemical and biological properties.
Uniqueness
2-(5-Bromothiophen-2-Yl)-1,3-Dioxolane is unique due to the presence of both a bromine-substituted thiophene ring and a 1,3-dioxolane moiety. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in organic synthesis, medicinal chemistry, and materials science.
Properties
IUPAC Name |
2-(5-bromothiophen-2-yl)-1,3-dioxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c8-6-2-1-5(11-6)7-9-3-4-10-7/h1-2,7H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQREIMFJKOHEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30483322 | |
Record name | 2-(5-Bromothiophen-2-Yl)-1,3-Dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30483322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52157-62-7 | |
Record name | 2-(5-Bromothiophen-2-Yl)-1,3-Dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30483322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the crystal structure of 2,2'-(ethane-1,2-diyl)bis[2-(5-bromothiophen-2-yl)-1,3-dioxolane]?
A1: Understanding the crystal structure of 2,2'-(ethane-1,2-diyl)bis[this compound] is important because it provides insights into the solid-state packing and intermolecular interactions of this molecule. This information can be valuable for predicting its physical properties and reactivity. Additionally, this compound serves as a precursor for the synthesis of oligothiophenes and their derivatives [], making its structural characterization relevant for materials science applications.
Q2: How was the crystal structure of the compound determined in this study?
A2: The crystal structure of 2,2'-(ethane-1,2-diyl)bis[this compound] was determined using X-ray diffraction at a low temperature of 100 K []. The researchers used a multipolar atom model to refine the data and obtain a detailed picture of the electron density distribution within the molecule.
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